molecular formula C15H17NO3S B15304537 tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate

tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate

Cat. No.: B15304537
M. Wt: 291.4 g/mol
InChI Key: MGPFEEQVCULNRG-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a thiophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate typically involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at room temperature for several hours. The product is then purified by solvent extraction and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thiophenyl group can be reduced to form thiol derivatives.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiol derivatives and reduced carbamates.

    Substitution: Substituted carbamates and phenyl derivatives.

Scientific Research Applications

tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiophenyl group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-hydroxyphenyl)carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Uniqueness

tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate is unique due to the presence of both hydroxyphenyl and thiophenyl groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate

InChI

InChI=1S/C15H17NO3S/c1-15(2,3)19-14(18)16-13-8-11(9-20-13)10-4-6-12(17)7-5-10/h4-9,17H,1-3H3,(H,16,18)

InChI Key

MGPFEEQVCULNRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CS1)C2=CC=C(C=C2)O

Origin of Product

United States

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